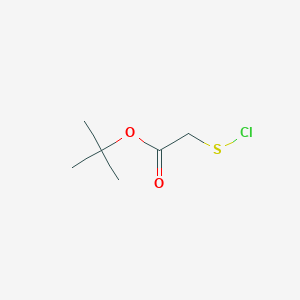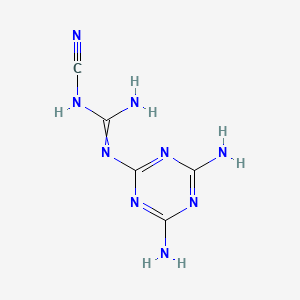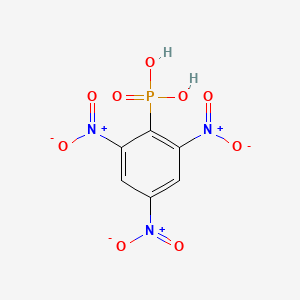![molecular formula C22H20OS B12565815 1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene CAS No. 143827-61-6](/img/structure/B12565815.png)
1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene is an organic compound characterized by the presence of a benzylsulfanyl group and a phenylprop-2-en-1-yloxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of benzyl mercaptan with 4-hydroxybenzyl alcohol in the presence of a base, followed by the reaction with 3-phenylprop-2-en-1-yl bromide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylprop-2-en-1-yloxy group can undergo reduction to form the corresponding saturated alcohol.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenylprop-2-en-1-yloxy group can interact with cellular membranes, affecting their fluidity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzylsulfanyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of the phenylprop-2-en-1-yloxy group.
4-[(3-Phenylprop-2-en-1-yl)oxy]benzene: Lacks the benzylsulfanyl group.
1-(Benzylsulfanyl)-4-hydroxybenzene: Contains a hydroxy group instead of the phenylprop-2-en-1-yloxy group.
Uniqueness
1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene is unique due to the combination of the benzylsulfanyl and phenylprop-2-en-1-yloxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
143827-61-6 |
|---|---|
Fórmula molecular |
C22H20OS |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1-benzylsulfanyl-4-(3-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C22H20OS/c1-3-8-19(9-4-1)12-7-17-23-21-13-15-22(16-14-21)24-18-20-10-5-2-6-11-20/h1-16H,17-18H2 |
Clave InChI |
DFAAPYJQCHVMEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)OCC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)




![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)


![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)

![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
